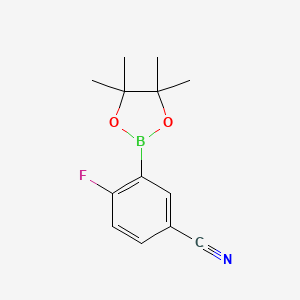
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
This compound is a chemical substance with the molecular formula C11H15BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using crystallographic methods and Density Functional Theory (DFT) calculations . The bond lengths and bond angles obtained from these analyses match well with the DFT optimized structure calculation results .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 4.10±0.20 .Scientific Research Applications
Crystal Structure and Vibrational Properties
- Research has shown that derivatives of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, specifically 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and its analogs, have been synthesized and characterized for their structure and vibrational properties. This includes spectroscopy studies (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for comparative analysis and geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals analysis (Wu et al., 2021).
Synthesis and Crystallography
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and their structures confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. DFT studies further validated the molecular structures (Huang et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
- Boronate ester fluorescence probes based on 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been developed for the detection of hydrogen peroxide (H2O2). These probes exhibit varying fluorescence responses to H2O2, indicating potential applications in sensing and detection technologies (Lampard et al., 2018).
Pd-catalyzed Borylation of Arylbromides
- The compound has been used in the Pd-catalyzed borylation of arylbromides. This method has shown effectiveness especially in the borylation of arylbromides bearing sulfonyl groups, demonstrating its utility in organic synthesis (Takagi & Yamakawa, 2013).
Synthesis and Characterization of Pyrazole Derivatives
- Studies have been conducted on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives, confirming their structures and exploring their potential applications (Liao et al., 2022).
Detection of Hydrogen Peroxide Vapor
- The compound has been used in the development of organic thin-film fluorescence probes for efficient detection of hydrogen peroxide vapor, which is crucial in explosive detection (Fu et al., 2016).
Fluorescent Probe for Benzoyl Peroxide Detection
- A near-infrared fluorescence off-on probe, utilizing the boronate ester of the compound, has been developed for benzoyl peroxide detection in real samples and imaging in living cells and zebrafish (Tian et al., 2017).
Synthesis and Applications in Boron Neutron Capture Therapy (BNCT)
- Boronated phosphonium salts containing derivatives of the compound have been synthesized and evaluated for their cytotoxicities and boron uptake, suggesting their potential use in BNCT applications (Morrison et al., 2010).
Fluorescent Prochelators for Transition Metal Ions
- Boronic ester-based fluorescent prochelators, which respond to various transition metal ions after reaction with H2O2, have been developed using the compound. These prochelators exhibit a fluorescence response, indicating their applicability in metal ion sensing (Hyman & Franz, 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBKFUVWBRFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699287 | |
| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-29-5 | |
| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


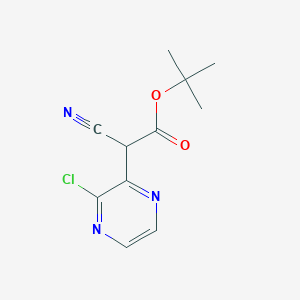
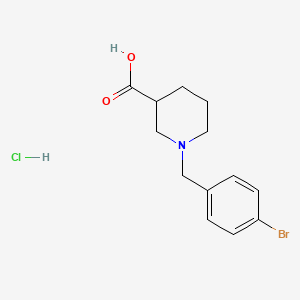


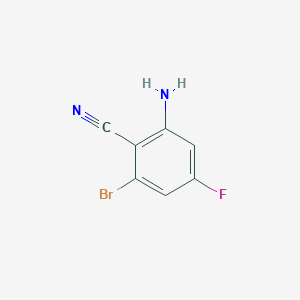
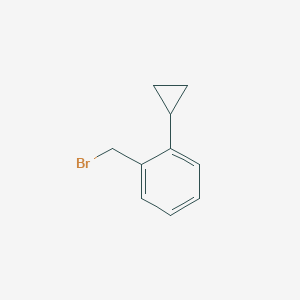


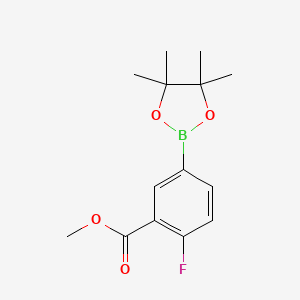
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)




